molecular formula C11H11ClN2S B13260233 4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13260233
M. Wt: 238.74 g/mol
InChI Key: SWXMKNNSWRAHLV-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of 4-chloroaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the carbonyl carbon of the thiazole derivative, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its combination of a chloro group, aniline moiety, and thiazole ring.

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11ClN2S/c1-8(11-13-6-7-15-11)14-10-4-2-9(12)3-5-10/h2-8,14H,1H3

InChI Key

SWXMKNNSWRAHLV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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